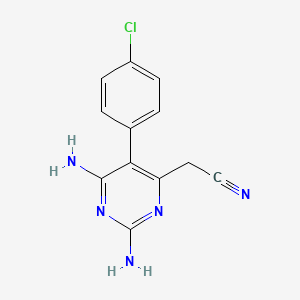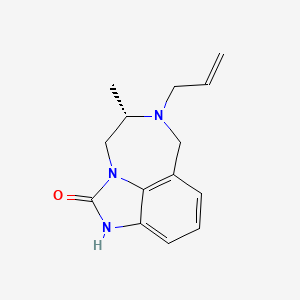
2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4'-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, monolithium disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4’-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-, monolithium disodium salt: is a complex organic compound primarily used in dye and pigment industries. This compound is known for its vibrant color properties and stability, making it a valuable component in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the sulfonation of naphthalene to produce 2,7-naphthalenedisulfonic acid. This is followed by the introduction of amino and hydroxy groups at specific positions on the naphthalene ring. The azo coupling reaction is then performed to attach the azo group, which involves reacting the diazonium salt of 1-hydroxy-4-sulfo-2-naphthalenyl with 3,3’-dimethoxy(1,1’-biphenyl)-4-yl. The final step involves the neutralization of the compound with lithium and sodium salts to form the monolithium disodium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation and azo coupling reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups.
Reduction: Reduction reactions can occur at the azo group, converting it to the corresponding amine.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: The major products are the corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can form stable complexes with various substrates. The sulfonic acid groups enhance its solubility in water, allowing it to interact with a wide range of molecules. The molecular targets include proteins and nucleic acids, where it can bind and alter their properties. The pathways involved often include electron transfer and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4’-((1-hydroxy-2-naphthalenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-, monolithium disodium salt
- 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4’-((1-hydroxy-3-sulfo-2-naphthalenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-, monolithium disodium salt
Uniqueness
The unique combination of functional groups in this compound, particularly the presence of both sulfonic acid and azo groups, gives it distinct properties such as high solubility in water and strong color stability. These features make it more versatile compared to similar compounds, which may lack one or more of these functional groups.
Properties
CAS No. |
75673-18-6 |
|---|---|
Molecular Formula |
C34H24LiN5Na2O13S3 |
Molecular Weight |
859.7 g/mol |
IUPAC Name |
lithium;disodium;5-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N5O13S3.Li.2Na/c1-51-27-12-17(7-9-24(27)36-38-26-16-29(54(45,46)47)21-5-3-4-6-22(21)33(26)40)18-8-10-25(28(13-18)52-2)37-39-32-30(55(48,49)50)14-19-11-20(53(42,43)44)15-23(35)31(19)34(32)41;;;/h3-16,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 |
InChI Key |
SVNAUNGWHFDNRF-UHFFFAOYSA-K |
Canonical SMILES |
[Li+].COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)






